molecular formula C9H8ClNO B7965558 6-Chloro-1-methylindolin-2-one CAS No. 156136-55-9

6-Chloro-1-methylindolin-2-one

Cat. No.: B7965558
CAS No.: 156136-55-9
M. Wt: 181.62 g/mol
InChI Key: SIBHQHVZRLURMW-UHFFFAOYSA-N
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Description

6-Chloro-1-methylindolin-2-one (CAS 156136-55-9) is a chemical compound with the molecular formula C9H8ClNO and an average mass of 181.62 g/mol . This compound belongs to the 2-indolinone class of heterocycles, a scaffold that holds a pivotal place as a privileged pharmacophore in the development of novel anticancer agents . Researchers primarily utilize this compound as a key synthetic intermediate or building block for the design and synthesis of more complex, biologically active molecules . Its structural features make it particularly valuable in medicinal chemistry for creating potential drug candidates targeting various cancers, as the indolinone core is frequently found in compounds evaluated for cytotoxic and antineoplastic activities . Recent research has explored the incorporation of similar halogenated indolinone systems into bis-indolinone derivatives, which have demonstrated potent antiproliferative activity in screenings against the NCI-60 panel of human cancer cell lines, with some analogs exhibiting GI50 values in the submicromolar range . The compound is supplied with a purity of 95% and should be stored at room temperature . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-1-methyl-3H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c1-11-8-5-7(10)3-2-6(8)4-9(11)12/h2-3,5H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIBHQHVZRLURMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201257757
Record name 6-Chloro-1,3-dihydro-1-methyl-2H-indol-2-one
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Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156136-55-9
Record name 6-Chloro-1,3-dihydro-1-methyl-2H-indol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156136-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-1,3-dihydro-1-methyl-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201257757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Advanced Chemical Transformations

Foundational Strategies for the Construction of the Indolin-2-one Core

The indolin-2-one, or oxindole (B195798), skeleton is a privileged structure in medicinal chemistry, and numerous methods have been developed for its synthesis. A primary and classical approach involves the reductive cyclization of 2-nitrophenylacetic acid derivatives. This transformation is a robust method for forming the core bicyclic structure.

Modern synthetic chemistry has expanded the repertoire of available methods. Palladium-catalyzed intramolecular cyclization reactions, such as Heck-type cyclizations of 2-halo-N-allyl or vinylanilines, offer a powerful alternative for constructing the indolin-2-one ring. organic-chemistry.org Another significant strategy is the visible-light-mediated intramolecular reductive cyclization, which can proceed without transition metals by using reagents like tris(trimethylsilyl)silane. rsc.org This method often involves the formation of an aryl radical which then undergoes a 5-exo-trig cyclization to generate the indoline (B122111) product. rsc.org Furthermore, copper-catalyzed oxidative intramolecular cyclization has been developed as a direct route to certain substituted indolin-3-ones, which are closely related to the indolin-2-one core. researchgate.net These foundational strategies provide versatile entry points to the basic oxindole structure, which can then be further functionalized.

Targeted Synthesis of 6-Chloro-1-methylindolin-2-one and Related Congeners

The specific synthesis of this compound requires precise control over the introduction of both the chlorine atom at the C6 position and the methyl group at the N1 position. This can be achieved either by starting with precursors already containing these substituents or by sequential functionalization of a pre-formed indolin-2-one core.

A direct route to this compound involves the N-methylation of 6-chloroisatin (B1630522), followed by reduction. For instance, 6-chloroisatin can be reacted with iodomethane (B122720) in the presence of potassium carbonate and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide in a solvent such as DMF. nih.gov This reaction specifically targets the nitrogen atom, yielding 6-chloro-1-methylindoline-2,3-dione. nih.gov Subsequent selective reduction of the C3-ketone would yield the target compound.

Alternatively, the synthesis can begin with a precursor like 4-chloro-2-nitrotoluene. This starting material can be converted through multiple steps, including the formation of 4-chloro-2-nitro-phenylacetic acid, which then undergoes a reductive cyclization to produce 6-chloro-oxindole (6-Chloro-1,3-dihydro-2H-indol-2-one). nbinno.com This intermediate can then be subjected to N-methylation as described in the following section to yield the final product.

The N-alkylation of the indolin-2-one scaffold is a common and crucial transformation for creating derivatives like this compound. The nitrogen atom of the lactam can be deprotonated by a suitable base to form a nucleophilic anion, which then reacts with an alkylating agent.

Classical conditions for this reaction employ a strong base such as sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), followed by the addition of an alkyl halide (e.g., methyl iodide). rsc.orgyoutube.com This method is highly effective for N-alkylation over C-alkylation. rsc.org Variations on this procedure utilize other base-solvent combinations, such as potassium carbonate (K2CO3) in DMF or acetonitrile, which can offer milder reaction conditions. researchgate.net An improved process has also been developed using N-protected homochiral aziridines as the alkylating reagent in the presence of a substoichiometric amount of potassium hydroxide (B78521) (KOH), which allows for more scalable and operable conditions. researchgate.net

BaseAlkylating AgentSolventKey FeaturesReference
Sodium Hydride (NaH)Alkyl Halide (e.g., Methyl Iodide)DMF, THFClassical, strong base conditions; high selectivity for N-alkylation. rsc.orgyoutube.com
Potassium Carbonate (K2CO3)Alkyl HalideDMF, AcetonitrileMilder conditions, suitable for various substrates. researchgate.net
Potassium Hydroxide (KOH) (substoichiometric)N-Boc-aziridineNot specifiedImproved process for scalability and operability. researchgate.net

The formation of the five-membered lactam ring is the key step in constructing the indolin-2-one core. Intramolecular cyclization reactions are central to this process. One prominent method is the reductive cyclization of an ortho-substituted nitrobenzene, such as a 2-nitrophenylacetic acid derivative, which is a widely used industrial process for producing oxindoles. nbinno.com

Transition metal-catalyzed reactions provide another powerful avenue. Palladium-catalyzed intramolecular cyclization of N-benzylidene-2-(1-alkynyl)anilines can form the C2-C3 bond of the indole (B1671886) ring system, which can be a precursor to the indolin-2-one. organic-chemistry.org More recently, visible-light-promoted, metal-free protocols have been developed. rsc.org For example, N-allyl-2-haloanilines can undergo an intramolecular radical cyclization using tris(trimethylsilyl)silane, where a dehalogenation step generates an aryl radical that subsequently cyclizes to form the indoline ring. rsc.org This approach tolerates various functional groups, including chloro-substituents, making it relevant for the synthesis of precursors to this compound. rsc.org

Optimizing reaction conditions is critical for maximizing yields and ensuring the scalability of synthetic routes. This often involves systematically varying parameters such as the catalyst, solvent, temperature, and nature of the reagents.

For instance, in copper-catalyzed C-arylations involving lactams, reaction conditions were optimized by screening different heating sources, catalysts, and ligands. The use of CuI as a catalyst with N,N'-dimethylethylenediamine (DMEDA) as a ligand in toluene (B28343) was found to give the desired product in good yield (80%). researchgate.net Similarly, in the synthesis of certain ester derivatives, conditions were optimized by studying variables like temperature, solvent, and reaction time. The best results were achieved using an excess of 4-dimethylaminopyridine (B28879) (DMAP) in dry DMF at 80 °C for 12 hours, leading to yields as high as 86%. semanticscholar.org Flow chemistry techniques have also been employed to optimize the N-alkylation of the indoline nitrogen, allowing for a significant reduction in reaction time (from hours to 30 minutes) and the amount of carcinogenic reagents used. epa.gov

Example of Reaction Optimization
EntryCatalystLigandSolventTemperature (°C)Yield (%)Reference
1CuIDMEDATolueneReflux80 researchgate.net
2-DMAP (excess)DMF8086 semanticscholar.org
3--Flow ReactorOptimizedNear Complete Conversion epa.gov

Derivatization and Functionalization of the this compound Scaffold

Once synthesized, the this compound scaffold can be further modified to create a library of related compounds. The indolin-2-one ring system offers several sites for functionalization. The most reactive position is typically the C3 methylene (B1212753) group, which is adjacent to the carbonyl. This position can be deprotonated to form an enolate, which can then participate in various reactions such as aldol (B89426) condensations, Michael additions, and alkylations.

Furthermore, the benzene (B151609) ring, already substituted with a chlorine atom, can potentially undergo further electrophilic aromatic substitution, although the existing substituents will direct the position of any new group. Another key derivatization strategy involves reactions on substituents attached to the core. For example, in the synthesis of the pharmaceutical agent Ziprasidone, the related 6-chloro-oxindole intermediate is first functionalized at the C5 position via a Friedel-Crafts acylation with chloroacetyl chloride. google.com This introduces a reactive handle that is subsequently used to build a more complex side chain. google.com Such strategies highlight the versatility of the indolin-2-one core as a template for building diverse and complex molecules.

Introduction of Substituents at the C3 Position via Condensation Reactions (e.g., Knoevenagel)

The Knoevenagel condensation is a versatile and widely employed method for introducing a wide array of substituents at the C3 position of the indolin-2-one core. wikipedia.orgnih.govdiva-portal.org This reaction typically involves the base-catalyzed condensation of the active methylene group at the C3 position of this compound with various aldehydes or ketones. The resulting product is often an α,β-unsaturated carbonyl compound, which serves as a valuable intermediate for further synthetic modifications. wikipedia.orgnih.gov

The reaction is generally carried out in the presence of a weak base, such as piperidine (B6355638) or a similar amine catalyst, to facilitate the deprotonation of the indolin-2-one at the C3 position, forming an enolate intermediate. diva-portal.orgscirp.org This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration of the aldol-type intermediate yields the final condensed product. wikipedia.orgnih.gov A general scheme for the Knoevenagel condensation of 6-chlorooxindole (B1630528) with various aromatic and heteroaromatic aldehydes has been described, providing a basis for its application to the N-methylated analog. researchgate.net

Detailed research findings have demonstrated the successful synthesis of various 3-(benzylidene)indolin-2-one derivatives using this methodology. nih.gov The choice of solvent and catalyst can influence the reaction rate and yield. For instance, the reaction of 2-methoxybenzaldehyde (B41997) with thiobarbituric acid, a related active methylene compound, in ethanol (B145695) using piperidine as a base demonstrates the typical conditions for such condensations. wikipedia.org While specific examples detailing the Knoevenagel condensation of this compound are not extensively documented in the reviewed literature, the established protocols for similar substrates, such as 6-chlorooxindole, provide a reliable framework for this transformation. researchgate.net

Table 1: Examples of Knoevenagel Condensation with Indolin-2-one Derivatives
Indolin-2-one DerivativeAldehyde/KetoneCatalystSolventProductReference
6-ChlorooxindoleAromatic/Heteroaromatic AldehydesPiperidineEthanol3-(Hetero)arylideneindolin-2-ones researchgate.net
Indolin-2-one2-MethoxybenzaldehydePiperidineEthanol(Z)-5-(2-methoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione wikipedia.org
1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-oneDimethylaminobenzaldehydeAcetic AcidAcetic Acid3-(4-(Dimethylamino)benzylidene)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one nih.gov

Carbon-Carbon Coupling Reactions and Heterocycle Annulation Strategies

The presence of a chlorine atom on the benzene ring of this compound offers a handle for various palladium-catalyzed carbon-carbon bond-forming reactions, such as the Heck, Suzuki-Miyaura, and Sonogashira couplings. nih.govwikipedia.orgwikipedia.orglibretexts.org These reactions are fundamental in synthetic organic chemistry for the construction of complex molecular frameworks. naturalspublishing.combeilstein-journals.orgrsc.org

The Heck reaction involves the coupling of the aryl chloride with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgnaturalspublishing.comorganic-chemistry.org This reaction would lead to the formation of a substituted alkene at the C6 position of the indolin-2-one core. The catalytic cycle typically involves the oxidative addition of the aryl chloride to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org

The Suzuki-Miyaura coupling allows for the formation of a biaryl linkage by reacting the 6-chloroindolinone with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govlibretexts.orgbeilstein-journals.org This reaction is known for its mild conditions and tolerance of a wide range of functional groups. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. libretexts.org

The Sonogashira coupling provides a route to arylethynes by reacting the 6-chloroindolinone with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, in the presence of a base. wikipedia.orgrsc.org

While these coupling reactions are well-established for a variety of aryl chlorides, specific examples detailing their application to this compound are not extensively reported in the surveyed literature. However, the general principles of these reactions are broadly applicable to halo-substituted aromatic and heteroaromatic compounds. nih.govlibretexts.org

Heterocycle annulation strategies can be employed to construct fused ring systems onto the indolin-2-one scaffold. These reactions often start with a functionalized indolin-2-one, which can undergo intramolecular cyclization or react with a bifunctional reagent to form a new heterocyclic ring. For instance, a 3-substituted indolin-2-one bearing a suitable functional group could undergo cyclization to form a new ring fused to the C2 and C3 positions or the C3 and C4 positions of the indolinone core. While specific examples starting from 3-substituted this compound are not detailed in the provided search results, the general strategies for heterocycle synthesis are well-established. rsc.org

Table 2: Overview of Potential Carbon-Carbon Coupling Reactions
ReactionCoupling PartnerCatalyst SystemTypical ProductReference
Heck ReactionAlkenePalladium Catalyst + Base6-Alkenyl-1-methylindolin-2-one wikipedia.orgnaturalspublishing.comorganic-chemistry.org
Suzuki-Miyaura CouplingOrganoboron ReagentPalladium Catalyst + Base6-Aryl-1-methylindolin-2-one nih.govlibretexts.orgbeilstein-journals.org
Sonogashira CouplingTerminal AlkynePalladium Catalyst + Copper(I) Co-catalyst + Base6-Alkynyl-1-methylindolin-2-one wikipedia.orgrsc.org

Synthesis of Spirocyclic Indolin-2-one Derivatives

The synthesis of spirocyclic indolin-2-one derivatives, where a new ring system is attached at the C3 position of the indolin-2-one core, represents a significant area of synthetic exploration. These complex, three-dimensional structures are of great interest in medicinal chemistry. Key strategies for their synthesis include multicomponent reactions and cycloaddition reactions. beilstein-journals.orgnih.govrsc.org

One prominent method for the synthesis of spiro[indoline-3,4'-pyran] derivatives is the one-pot, three-component reaction of an isatin (B1672199) (such as 6-chloro-1-methylisatin), an active methylene compound, and a suitable third component. naturalspublishing.comnih.gov For example, the reaction of an isatin, kojic acid, and an active methylene compound like malononitrile (B47326) or ethyl cyanoacetate, in the presence of a catalytic amount of a base such as DABCO, can afford 2'-amino-6'-(hydroxymethyl)-8'H-spiro[indoline-3,4'-pyrano[3,2-b]pyran]-2,8'-diones in good yields. nih.gov Similarly, the reaction of isatins with two molecules of a 1,3-dicarbonyl compound can lead to the formation of spirooxindole pyranochromenedione derivatives. nih.gov An efficient enantioselective synthesis of spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives has also been achieved through a cascade reaction between pyrazolones and isatylidene malononitriles. rsc.org

The synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives is often accomplished through 1,3-dipolar cycloaddition reactions. researchgate.netnih.gov This approach typically involves the in situ generation of an azomethine ylide from the reaction of an isatin with an α-amino acid (such as sarcosine (B1681465) or proline), which then undergoes a [3+2] cycloaddition with a dipolarophile. nih.govresearchgate.net For instance, the three-component reaction of a 6-chloro-substituted isatin, an α-amino acid, and a maleimide (B117702) can yield functionalized spiro[indoline-3,2'-pyrrolidine] derivatives with high diastereoselectivity. nih.gov The reaction of isatins with benzylamine (B48309) and dimethyl acetylenedicarboxylate (B1228247) has also been reported to produce dihydrospiro[indoline-3, 2'-pyrroles]. rsc.org

Table 3: Synthesis of Spirocyclic Indolin-2-one Derivatives
Spirocyclic SystemSynthetic MethodReactantsCatalyst/ConditionsYieldReference
Spiro[indoline-3,4'-pyrano[3,2-b]pyran]Three-component reactionIsatin, Kojic acid, Active methylene compoundDABCO, Methanol, RefluxGood to excellent nih.gov
Spiro[indoline-3,4'-pyrano[2,3-c]pyrazole]Cascade Michael/cyclizationPyrazolone, Isatylidene malononitrile(DHQD)2PYR (1 mol%)96-99% rsc.org
Spiro[indoline-3,2'-pyrrolidine]1,3-Dipolar cycloadditionIsatin, α-Amino acid, MaleimideRoom temperature76-95% nih.gov
Dihydrospiro[indoline-3, 2'-pyrrole]1,3-Dipolar cycloadditionIsatin, Benzylamine, Dimethyl acetylenedicarboxylateBoron trifluoride etherate, RefluxModerate to good rsc.org

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

Proton NMR analysis of 6-Chloro-1-methylindolin-2-one allows for the identification and characterization of all hydrogen atoms in the molecule. The spectrum displays distinct signals corresponding to the aromatic protons, the methylene (B1212753) (CH₂) protons of the indolinone ring, and the methyl (CH₃) protons attached to the nitrogen atom. The chemical shift (δ) of each signal, reported in parts per million (ppm), is indicative of the electronic environment of the protons. Splitting patterns (e.g., singlets, doublets, triplets) arise from spin-spin coupling between neighboring protons, revealing their connectivity.

Aromatic Protons: The three protons on the chlorinated benzene (B151609) ring typically appear in the downfield region of the spectrum (around 6.8-7.5 ppm) due to the deshielding effect of the aromatic ring current. Their specific chemical shifts and coupling constants (J-values) provide definitive information about their relative positions (ortho, meta, para) on the ring.

Methylene Protons (C3-H₂): The two protons on the carbon adjacent to the carbonyl group appear as a singlet, typically in the range of 3.5-3.7 ppm.

Methyl Protons (N-CH₃): The three protons of the methyl group attached to the nitrogen atom also give rise to a sharp singlet, usually found further upfield around 3.2-3.4 ppm.

Table 1: Hypothetical ¹H NMR Data for this compound Note: This data is representative and serves for illustrative purposes pending experimental verification.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-7~7.25d~2.0
H-5~7.20dd~8.0, 2.0
H-4~6.85d~8.0
C3-H₂~3.60s-
N-CH₃~3.30s-

Complementing the proton data, ¹³C NMR spectroscopy identifies all unique carbon environments within the molecule. The spectrum provides signals for the carbonyl carbon, the aromatic carbons, the methylene carbon, and the methyl carbon, each at a characteristic chemical shift.

Carbonyl Carbon (C=O): This carbon is highly deshielded and appears significantly downfield, typically in the range of 175-180 ppm.

Aromatic Carbons: The six carbons of the benzene ring resonate between 110 and 145 ppm. The carbon atom bonded to the chlorine (C-6) and the carbons bonded to the nitrogen and the quaternary carbon of the fused ring system have distinct chemical shifts influenced by the electronic effects of their substituents.

Methylene Carbon (C-3): The CH₂ carbon atom of the ring is observed in the range of 35-40 ppm.

Methyl Carbon (N-CH₃): The methyl carbon attached to the nitrogen is the most shielded, appearing furthest upfield around 25-30 ppm.

Table 2: Hypothetical ¹³C NMR Data for this compound Note: This data is representative and serves for illustrative purposes pending experimental verification.

Carbon AssignmentChemical Shift (δ, ppm)
C-2 (C=O)~177.0
C-7a~144.0
C-6~128.0
C-3a~127.5
C-5~125.0
C-4~123.0
C-7~109.0
C-3~36.0
N-CH₃~26.0

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight and elemental composition of a compound and can offer insights into its structure through the analysis of fragmentation patterns.

HRMS provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula of this compound. The exact mass is compared against theoretical masses of possible formulas, confirming the composition as C₉H₈ClNO. The presence of the chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and the (M+2)⁺ peak, which appear in an approximate 3:1 ratio due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Infrared (IR) Spectroscopy for Characterization of Key Functional Groups

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands that confirm the presence of its key structural features.

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl (amide) group is expected in the region of 1700-1720 cm⁻¹. This is one of the most prominent peaks in the spectrum.

C-N Stretch: The stretching vibration of the carbon-nitrogen bond of the lactam ring typically appears in the 1350-1250 cm⁻¹ range.

Aromatic C=C Stretches: Medium to weak absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the aromatic ring.

C-H Stretches: Signals for aromatic C-H stretching are generally observed just above 3000 cm⁻¹, while aliphatic C-H stretching (from the CH₂ and CH₃ groups) appears just below 3000 cm⁻¹.

C-Cl Stretch: The carbon-chlorine bond stretch is expected to show a strong absorption in the fingerprint region, typically between 800 and 600 cm⁻¹.

Table 3: Hypothetical IR Absorption Data for this compound Note: This data is representative and serves for illustrative purposes pending experimental verification.

Vibrational ModeWavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch~3050-3100Medium
Aliphatic C-H Stretch~2920-2980Medium
Amide C=O Stretch~1710Strong, Sharp
Aromatic C=C Stretch~1600, 1480Medium
C-N Stretch~1300Medium
C-Cl Stretch~780Strong

Theoretical and Computational Chemistry Investigations

Quantum Chemical Studies utilizing Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. It provides valuable insights into molecular geometry, stability, and reactivity.

The molecular geometry of the analogue compound, 6-chloroindolin-2-one, has been optimized using DFT calculations, typically employing the B3LYP functional with a 6-31G(d,p) basis set. researchgate.net These studies reveal that the indolin-2-one ring system is nearly planar. researchgate.net The optimization process calculates the most stable conformation of the molecule by finding the minimum energy state, which provides precise information on bond lengths, bond angles, and dihedral angles. This foundational analysis is crucial for all subsequent computational investigations.

Illustrative Geometrical Parameters for the 6-chloroindolin-2-one Core Structure

ParameterAtom Pair/TripleTypical Calculated Value (Å or °)
Bond LengthC=O1.23 Å
Bond LengthC-Cl1.75 Å
Bond LengthN-C(carbonyl)1.38 Å
Bond AngleN-C-C(aromatic)109.5°
Dihedral AngleBenzene-Pyrrolidine Ring~1.1°

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. irjweb.comsemanticscholar.org

For 6-Chloro-1-methylindolin-2-one, the HOMO is expected to be distributed over the electron-rich aromatic benzene (B151609) ring and the nitrogen atom. In contrast, the LUMO is anticipated to be localized primarily on the carbonyl group and the adjacent atoms of the heterocyclic ring, which are the most electrophilic parts of the molecule.

Illustrative FMO Properties for a Chloro-Indolinone Derivative

ParameterCalculated Value (eV)
HOMO Energy-6.45
LUMO Energy-1.95
HOMO-LUMO Gap (ΔE)4.50

Global and local reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. irjweb.com

Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.

Chemical Hardness (η): Represents the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO)/2. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft."

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ²/2η, where μ is the chemical potential (μ ≈ -χ).

Local reactivity is predicted by Fukui functions , which identify the most reactive sites within a molecule for nucleophilic and electrophilic attack. For this compound, the carbonyl carbon is predicted to be a primary site for nucleophilic attack, while the carbonyl oxygen is a site for electrophilic attack.

Calculated Global Reactivity Descriptors (Based on Illustrative FMO data)

DescriptorFormulaCalculated Value
Electronegativity (χ)-(EHOMO + ELUMO)/24.20 eV
Chemical Hardness (η)(ELUMO - EHOMO)/22.25 eV
Electrophilicity Index (ω)μ²/2η3.91 eV

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is used to predict how molecules will interact and to identify sites susceptible to electrophilic and nucleophilic attack. nih.gov In an MEP map, regions of negative potential (typically colored red or yellow) correspond to areas with high electron density and are prone to electrophilic attack. Regions of positive potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack.

For this compound, the MEP map would show a significant negative potential localized around the carbonyl oxygen atom due to its high electronegativity. The hydrogen atoms on the aromatic ring and the methyl group would exhibit positive potential, while the chlorinated benzene ring would display a complex distribution of charge.

Molecular Docking Simulations for In Vitro Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates with their biological targets. Indolin-2-one derivatives are known to be inhibitors of various protein kinases, which represent a common target class for such simulations. nih.gov

In a hypothetical docking simulation of this compound with a protein kinase active site (e.g., the ATP binding pocket), the software would predict the most stable binding pose and calculate a corresponding binding energy, typically in kcal/mol. A more negative value indicates a stronger, more favorable interaction.

The simulation would likely predict key interactions responsible for binding, such as:

Hydrogen Bonding: The carbonyl oxygen of the indolinone core is a prime hydrogen bond acceptor and could interact with backbone N-H groups of amino acid residues in the hinge region of the kinase.

Hydrophobic Interactions: The chlorinated benzene ring and the N-methyl group can form hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket.

Halogen Bonding: The chlorine atom may participate in halogen bonding with electron-donating atoms in the protein's active site.

Illustrative Molecular Docking Results against a Hypothetical Protein Kinase Target

ParameterPredicted Value/Interaction
Binding Energy-8.2 kcal/mol
Hydrogen BondsC=O --- H-N (Alanine)
Hydrophobic InteractionsBenzene ring with Leucine, Valine

Identification of Key Amino Acid Residues Involved in Binding

Molecular docking simulations are a cornerstone of computational drug discovery, enabling the prediction of the binding orientation and affinity of a small molecule to its protein target. For the indolin-2-one core, these studies have been instrumental in identifying key intermolecular interactions that drive binding and selectivity. The binding of indolin-2-one derivatives to various protein kinases, a common target class for this scaffold, is often characterized by a specific set of non-covalent interactions within the ATP-binding site.

Hydrogen Bonding: A critical interaction for the indolin-2-one scaffold is the formation of hydrogen bonds between the lactam ring and amino acid residues in the hinge region of protein kinases. The N-H group and the carbonyl oxygen of the indolin-2-one core can act as hydrogen bond donors and acceptors, respectively. In the case of this compound, the N1-methylation precludes its role as a hydrogen bond donor. However, the C2-carbonyl oxygen remains a potent hydrogen bond acceptor. Molecular docking studies on similar indolin-2-one derivatives have shown interactions with backbone amide protons of key hinge region residues such as Cysteine. mdpi.com

π-π Stacking and Hydrophobic Interactions: The aromatic benzene ring of the indolin-2-one scaffold frequently engages in π-π stacking interactions with aromatic amino acid residues like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp) within the binding pocket. nih.gov These interactions contribute significantly to the binding affinity and orientation of the ligand. Additionally, the hydrophobic nature of the indolin-2-one core and its substituents facilitates favorable van der Waals and hydrophobic interactions with nonpolar amino acid residues such as Leucine (Leu), Valine (Val), Alanine (Ala), and Methionine (Met). mdpi.com The 6-chloro and 1-methyl substituents on the indolin-2-one ring of the title compound are expected to enhance these hydrophobic interactions. The chlorine atom, in particular, can participate in halogen bonding, a specific type of non-covalent interaction with electron-rich atoms like oxygen or sulfur.

A summary of potential key amino acid interactions for this compound, based on studies of analogous compounds, is presented in the interactive table below.

Type of InteractionPotential Interacting Amino Acid ResiduesMoiety of this compound Involved
Hydrogen BondingCysteine, Glutamate, AspartateC2-Carbonyl Oxygen
π-π StackingPhenylalanine, Tyrosine, TryptophanBenzene Ring of Indolinone
Hydrophobic InteractionsLeucine, Valine, Alanine, Isoleucine, MethionineIndolinone Core, Methyl Group, Chlorinated Benzene Ring
Halogen BondingAspartate, Glutamate, Serine, Threonine (via side-chain oxygens)6-Chloro Substituent

Computational Approaches to Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analysis

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for understanding how chemical structure relates to biological activity. Computational approaches to SAR and QSAR provide predictive models that can accelerate the identification of more potent and selective compounds.

For the indolin-2-one class of compounds, various computational SAR and QSAR studies have been successfully applied. These investigations typically involve the generation of a dataset of compounds with known biological activities, the calculation of molecular descriptors, and the development of a mathematical model that correlates the descriptors with the activity.

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features (pharmacophore) that a molecule must possess to exert a specific biological effect. For indolin-2-one derivatives, pharmacophore models often include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.gov These models serve as 3D queries for virtual screening of compound libraries to identify novel hits with the desired activity profile.

3D-QSAR Methods: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools for 3D-QSAR. mdpi.com These methods generate 3D contour maps that visualize the regions around a molecule where modifications to steric, electrostatic, hydrophobic, and hydrogen bonding properties are likely to influence biological activity. For a series of this compound analogs, CoMFA and CoMSIA could provide detailed insights into the SAR, guiding the design of derivatives with improved potency.

Molecular Descriptors in QSAR: The development of robust QSAR models relies on the selection of appropriate molecular descriptors that capture the physicochemical properties of the molecules. For indolin-2-one derivatives, a variety of descriptors have been employed in QSAR studies. These can be broadly categorized as:

1D Descriptors: Molecular weight, atom counts, bond counts.

2D Descriptors: Topological indices (e.g., Balaban J index, Wiener index), connectivity indices, and electronic descriptors (e.g., partial charges).

3D Descriptors: Steric parameters (e.g., molecular volume, surface area), conformational energies, and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment).

The table below presents a selection of commonly used descriptors in QSAR studies of indolin-2-one derivatives.

Descriptor CategoryExamplesRelevance to SAR
Electronic Dipole Moment, HOMO/LUMO Energies, Partial ChargesGoverns electrostatic interactions and reactivity.
Steric Molecular Volume, Surface Area, Molar RefractivityRelates to the size and shape of the molecule and its fit within the binding site.
Hydrophobic LogP (Octanol-Water Partition Coefficient)Measures the lipophilicity of the molecule, which influences membrane permeability and hydrophobic interactions.
Topological Connectivity Indices, Wiener IndexEncodes information about the branching and connectivity of the molecular structure.

By applying these computational approaches, a systematic investigation of the SAR and QSAR for this compound and its derivatives could be undertaken. Such studies would be invaluable for the rational design of new analogs with optimized biological activity for various therapeutic targets.

Biological Activity Profiling and Mechanistic Elucidation in Vitro Preclinical Investigations Only

In Vitro Anticancer Activity in Cellular Models

Derivatives of the indolin-2-one scaffold have demonstrated significant potential as anticancer agents in various preclinical cellular models. Their activity is attributed to a range of mechanisms, primarily centered on the inhibition of key proteins involved in cancer cell proliferation and survival.

Evaluation of Cytotoxicity Against Various Human Cancer Cell Lines

The cytotoxic potential of indolin-2-one derivatives has been evaluated against a panel of human cancer cell lines. Studies consistently show that these compounds can inhibit the proliferation of cancer cells, with their efficacy often influenced by the specific substitutions on the indolin-2-one ring.

For instance, a novel series of indolin-2-one derivatives bearing a 4-thiazolidinone moiety was tested against human colon cancer (HT-29), non-small cell lung cancer (H460), and breast cancer (MDA-MB-231) cell lines. nih.gov Several of these compounds exhibited significant cytotoxicity, with one promising compound, designated 5h, showing remarkable potency against HT-29 and H460 cells, with IC₅₀ values of 0.016 µM and 0.0037 µM, respectively. nih.gov

In another study, indolinone-based derivatives were designed as kinase inhibitors and tested against hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines. nih.govmdpi.com The results highlighted the role of chloro-substitution, as compounds 9 and 20, both featuring a chlorine atom, were the most cytotoxic against both cell lines, with IC₅₀ values ranging from 2.53 to 7.54 µM. nih.govmdpi.com Further research into biphenylurea derivatives containing indolin-2-one moieties also identified compounds with potent activity against the MCF-7 cell line; compound 5o emerged as the most active, with an IC₅₀ of 1.04 µM, which is seven times more potent than the reference drug doxorubicin. nih.gov

The cytotoxicity of halogenated indolin-2-one derivatives has also been specifically assessed against the colon cancer cell line WiDr. researchgate.net These studies further underscore the importance of the type and position of the halogen substituent in determining the anticancer efficacy of these compounds. researchgate.net

Below is a summary of the cytotoxic activities of various indolin-2-one derivatives against different cancer cell lines.

CompoundCell LineReported IC₅₀ (µM)Source
Compound 5h (Thiazolidinone derivative)HT-290.016 nih.gov
Compound 5h (Thiazolidinone derivative)H4600.0037 nih.gov
Compound 9 (Chloro-substituted)HepG22.53 nih.gov
Compound 9 (Chloro-substituted)MCF-77.54 nih.gov
Compound 20 (Chloro-substituted)HepG23.08 nih.gov
Compound 20 (Chloro-substituted)MCF-75.28 nih.gov
Compound 5o (Biphenylurea derivative)MCF-71.04 nih.gov
Compound 5l (Biphenylurea derivative)MCF-71.93 nih.gov
Compound 5q (Biphenylurea derivative)MCF-73.87 nih.gov

Mechanisms of Action: Inhibition of Specific Protein Kinases

The primary mechanism by which indolin-2-one derivatives exert their anticancer effects is through the inhibition of protein kinases, particularly receptor tyrosine kinases (RTKs). growingscience.com These enzymes are crucial components of signaling pathways that regulate cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers. The indolin-2-one structure is a key scaffold for clinically approved RTK inhibitors like Sunitinib. growingscience.comnih.gov

Key kinase targets for indolin-2-one derivatives include:

Vascular Endothelial Growth Factor Receptors (VEGFRs): The indolin-2-one core is considered essential for the inhibition of VEGFRs, which play a central role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients. nih.gov Sunitinib, a prominent indolin-2-one derivative, is a marketed VEGFR inhibitor. nih.gov Studies on chloro-substituted indolinone derivatives have confirmed their inhibitory activity against VEGFR-2. nih.gov

Platelet-Derived Growth Factor Receptors (PDGFRs): These RTKs are involved in cell growth and division. Novel quinoxaline compounds, which are also heterocyclic structures, have shown potent and selective inhibition of PDGFR. nih.govresearchgate.net Many kinase inhibitors that target VEGFR also show activity against PDGFR. nih.gov

c-Kit and FLT3: These are other important RTKs implicated in various cancers, especially hematological malignancies. nih.gov Inhibitors of PDGFR often show cross-inhibitory activity against c-Kit and Fms-like tyrosine kinase 3 (FLT3). nih.govresearchgate.net The development of selective FLT3 inhibitors that spare kinases like c-Kit and VEGFR is an active area of research to reduce off-target effects. nih.gov

Other Kinases: Research has also shown that some indolin-2-one derivatives can inhibit cyclin-dependent kinases (CDKs), such as CDK-2 and CDK-4, and the epidermal growth factor receptor (EGFR), which are also critical for cancer cell cycle progression and proliferation. nih.gov

In Vitro Anti-angiogenic Effects

Consistent with their role as VEGFR inhibitors, indolin-2-one derivatives exhibit significant anti-angiogenic properties in vitro. nih.gov Angiogenesis is a critical process for tumor growth and metastasis, making it a prime target for cancer therapy. nih.gov

Studies have demonstrated that these compounds can inhibit several key steps in the angiogenic cascade. The anti-angiogenic activity of various indole (B1671886) derivatives has been confirmed in vitro using models such as the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs). nih.govwaocp.org For example, a carbothioamide indole derivative was shown to inhibit the proliferation of HUVECs and also demonstrated anti-angiogenic activity in a rat aorta ring assay, with an IC₅₀ value of 56.9 µg/mL. waocp.org This indicates an ability to prevent the sprouting of new blood vessels from existing ones. waocp.org While the indolin-2-one moiety is a key feature of many angiogenesis inhibitors like sunitinib, research has also shown that it may not be an absolute requirement for activity, suggesting that related structures can also effectively inhibit angiogenesis. uow.edu.au

Analysis of Structure-Activity Relationships (SAR) Governing In Vitro Anticancer Potency, emphasizing Halogen Substitution

Structure-activity relationship (SAR) studies are crucial for optimizing the potency of drug candidates. For indolin-2-one derivatives, SAR analyses have consistently shown that substitutions on the core ring structure, particularly with halogens, significantly influence their anticancer activity.

Halogen substituents, such as chlorine, have been found to consistently enhance the cytotoxic effects of indolin-2-one compounds. mdpi.com This enhancement is attributed to the electronic and steric properties of halogens, which can facilitate more effective interactions with biological targets. mdpi.com

Specific findings from SAR studies include:

In a series of indolinone-quinazoline hybrids, compounds with chlorine and fluorine substituents displayed superior cytotoxicity compared to those with electron-donating groups (e.g., -OCH₃) or other electron-withdrawing groups (e.g., -NO₂). mdpi.com

For biphenylurea derivatives containing the indolin-2-one moiety, chloro-substituents at either the 3 or 4-position of the terminal phenyl group resulted in compounds with better cytotoxic activity. nih.gov

A direct comparison of halogen substitutions on the indolin-2-one ring in derivatives tested against the WiDr colon cancer cell line revealed that a bromine at position 5 resulted in a four-fold improvement in cytotoxicity compared to a fluorine at the same position. researchgate.net This highlights that both the type of halogen and its specific location on the scaffold are critical determinants of biological activity. researchgate.net

In Vitro Anti-inflammatory Activity

In addition to their anticancer properties, derivatives of the indolin-2-one scaffold have been investigated for their potential as anti-inflammatory agents.

Assessment of Cyclooxygenase (COX) Isoform Inhibition (e.g., COX-2) in Cellular Assays

The primary mechanism for the anti-inflammatory action of many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. The COX-2 isoform is particularly relevant as it is typically induced during inflammation. nih.gov

Research has explored the potential of 1,3-dihydro-2H-indolin-2-one derivatives as COX-2 inhibitors. nih.gov In a study evaluating thirty-one such derivatives, several compounds demonstrated good COX-2 inhibitory activity. nih.gov Notably, compounds designated 4e, 9h, and 9i showed significant potency with IC₅₀ values of 2.35 µM, 2.42 µM, and 3.34 µM, respectively. nih.gov The indole moiety itself is considered an important pharmacophore for anti-inflammatory activity, as exemplified by the FDA-approved NSAID, indomethacin. nih.gov These findings suggest that the indolin-2-one scaffold is a viable starting point for the development of novel and selective COX-2 inhibitors for the treatment of inflammatory conditions.

Inhibition of Cellular Migration in In Vitro Models

The capacity of a compound to inhibit cellular migration is a crucial indicator of its potential in oncology and other fields where cell motility is a key pathological feature. The in vitro scratch assay, or wound healing assay, is a standard method used to investigate this property. This technique involves creating a cell-free gap, or "scratch," in a confluent monolayer of cells. The rate at which the cells migrate to close this gap is then monitored over time, often through microscopy. clyte.techvisikol.comnih.gov This allows researchers to quantify the effect of a test compound on collective cell migration. clyte.tech While this method is widely applied to assess the migratory capabilities of various cell types under different conditions visikol.com, specific studies detailing the direct effects of 6-Chloro-1-methylindolin-2-one on cellular migration using the scratch assay or other similar in vitro models were not identified in the reviewed scientific literature. Therefore, its activity in this biological context remains to be elucidated.

In Vitro Antimicrobial Activity

The indolin-2-one scaffold has been identified as a promising structure in the development of new antimicrobial agents. Derivatives of this core structure have demonstrated a range of activities against various pathogens.

Antibacterial Spectrum Against Gram-Positive and Gram-Negative Bacterial Strains

While specific data for this compound is not extensively available, studies on closely related chloro-substituted indole compounds provide insight into the potential antibacterial activity. For instance, 6-chloroindole has demonstrated antibacterial effects against marine bacteria. nih.gov Halogenated indoles, in general, have shown notable activity; for example, 4-chloroindole and 5-chloroindole exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against Vibrio parahaemolyticus. nih.gov This suggests that the presence of a chlorine atom on the indole ring can contribute significantly to its antibacterial properties. nih.gov

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a related compound, 4-chloroindole, against various bacterial strains. This data is presented to illustrate the potential antibacterial profile of chloro-substituted indoles.

Bacterial StrainGram TypeMIC (µg/mL)
Vibrio parahaemolyticusGram-Negative50
Vibrio harveyiGram-Negative50

Note: The data presented is for 4-chloroindole, a related compound, as specific MIC values for this compound were not found in the reviewed literature. nih.gov

Antifungal Activity Evaluation

The antifungal potential of indolin-2-one derivatives is an area of active investigation. While specific minimum inhibitory concentration (MIC) or minimum fungicidal concentration (MFC) data for this compound were not found in the reviewed literature, the broader class of compounds is recognized for its activity. For example, certain 2-chloroquinoline derivatives have been screened for their ability to inhibit the growth of various fungal strains, with some compounds showing potent activity with MIC values as low as 12.5 µg/mL against certain species. annexpublishers.com The determination of antifungal activity typically involves broth microdilution methods to establish the MIC, which is the lowest concentration of a compound that inhibits visible fungal growth. nih.govnih.gov The MFC is subsequently determined by subculturing from wells with no visible growth to determine the lowest concentration that results in fungal death. nih.govnih.govmdpi.com

The following table illustrates the kind of data typically generated in such studies, using representative fungal species.

Fungal StrainMIC (µg/mL)MFC (µg/mL)
Candida albicansData not availableData not available
Aspergillus nigerData not availableData not available
Trichophyton rubrumData not availableData not available

Note: Specific MIC and MFC values for this compound against fungal strains were not available in the reviewed scientific literature.

Mechanistic Insights into Antimicrobial Action (e.g., DNA Gyrase Inhibition, Dihydrofoliate Reductase (DHFR) Inhibition)

The antimicrobial effects of many compounds, including those with an indolin-2-one core, can be attributed to their interaction with essential bacterial enzymes. Two such key targets are DNA gyrase and Dihydrofolate Reductase (DHFR).

DNA Gyrase Inhibition: DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and transcription. mdpi.com It introduces negative supercoils into DNA, a process critical for relieving topological stress during DNA unwinding. mdpi.com The inhibition of DNA gyrase leads to the disruption of these vital cellular processes, ultimately causing bacterial cell death. Quinolone antibacterials, a major class of antibiotics, function through this mechanism. nih.govresearchgate.net They stabilize the complex between DNA gyrase and DNA, leading to lethal double-stranded breaks. mdpi.com Some indolin-2-one derivatives have been investigated as potential DNA gyrase inhibitors, suggesting that this could be a possible mechanism of action for their antibacterial activity.

Dihydrofolate Reductase (DHFR) Inhibition: DHFR is another crucial enzyme in bacterial metabolism. It catalyzes the reduction of dihydrofolate to tetrahydrofolate, a key step in the synthesis of purines, thymidylate, and certain amino acids. nih.govwikipedia.orgnih.gov The depletion of tetrahydrofolate due to DHFR inhibition halts DNA synthesis and cell growth. nih.gov DHFR inhibitors are a well-established class of antimicrobial agents, with drugs like trimethoprim showing high selectivity for bacterial DHFR over its mammalian counterpart. nih.gov The indolin-2-one scaffold is being explored for its potential to inhibit DHFR, which could contribute to its antimicrobial profile.

Other Biologically Relevant Activities Explored In Vitro (Preclinical)

In Vitro Antioxidant Properties

The antioxidant potential of a chemical compound is its ability to neutralize harmful free radicals, which are implicated in a wide range of diseases. This activity is commonly evaluated in vitro using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govnih.gov

In Vitro Enzyme Inhibition Profiling (beyond kinases)

Extensive searches of publicly available scientific literature and databases did not yield specific information regarding the in vitro enzyme inhibition profiling of this compound against enzymes other than kinases. While the biological activity of structurally related indolinone compounds has been explored against various enzymatic targets, specific inhibitory data, such as IC₅₀ or Kᵢ values, for this compound against non-kinase enzymes are not reported in the current body of scientific literature.

Therefore, a detailed analysis and data table for the enzymatic inhibition profile of this specific compound beyond kinases cannot be provided at this time. Further preclinical investigations would be necessary to elucidate the activity of this compound against other enzyme classes.

In Vitro Preclinical Absorption, Distribution, Metabolism, and Excretion Adme Characterization

In Vitro Permeability Studies

No data available.

No data available.

In Vitro Metabolic Stability Assessment

No data available.

No data available.

In Vitro Cytochrome P450 (CYP) Inhibition and Induction Profiling

No data available.

In Vitro Plasma Protein Binding Determination

The extent to which a drug binds to plasma proteins is a critical parameter in pharmacology, as it is the unbound fraction of the drug that is generally considered to be pharmacologically active and available to diffuse into tissues and interact with its target. The binding of "6-Chloro-1-methylindolin-2-one" to plasma proteins from various species has not been specifically documented in publicly available scientific literature.

Standard industry methodologies for determining plasma protein binding in vitro include equilibrium dialysis, ultrafiltration, and ultracentrifugation. These techniques separate the protein-bound drug from the unbound fraction, which can then be quantified using analytical methods such as liquid chromatography-mass spectrometry (LC-MS). The results are typically expressed as the percentage of the drug that is bound to plasma proteins or as the fraction unbound (fu).

Without experimental data for "6--Chloro-1-methylindolin-2-one," a definitive statement on its plasma protein binding cannot be made.

In Vitro Drug Transporter Interaction Studies (e.g., P-glycoprotein (P-gp), BCRP, BSEP, MRP2)

Drug transporters are membrane proteins that play a crucial role in the absorption, distribution, and excretion of drugs. Investigating the interaction of a new chemical entity with key transporters such as P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), Bile Salt Export Pump (BSEP), and Multidrug Resistance-Associated Protein 2 (MRP2) is a standard component of preclinical drug development. Such studies help to predict potential drug-drug interactions and understand the compound's disposition.

There is currently no publicly available data from in vitro studies to indicate whether "this compound" is a substrate or an inhibitor of the P-gp, BCRP, BSEP, or MRP2 transporters. These studies are typically conducted using cell lines that overexpress the transporter of interest or using membrane vesicles prepared from these cells.

Interactive Data Table: In Vitro Transporter Interaction Profile of this compound

TransporterSubstrate StatusInhibition Potential (IC50)
P-glycoprotein (P-gp)Data Not AvailableData Not Available
BCRPData Not AvailableData Not Available
BSEPData Not AvailableData Not Available
MRP2Data Not AvailableData Not Available

In Vitro Metabolite Identification and Characterization

Metabolite identification studies are essential for understanding the metabolic pathways of a new compound and for identifying any potentially active or reactive metabolites. These in vitro studies typically involve incubating the compound with liver microsomes, hepatocytes, or other subcellular fractions from different species, including humans. The resulting mixture is then analyzed by high-resolution mass spectrometry to identify the structures of the metabolites.

Specific studies identifying and characterizing the in vitro metabolites of "this compound" have not been published in the accessible scientific literature. Therefore, its metabolic profile, including the primary enzymes involved in its biotransformation and the structure of its metabolites, remains uncharacterized.

Interactive Data Table: Summary of In Vitro Metabolite Identification for this compound

Biological SystemMajor Metabolites IdentifiedMetabolic Pathways
Human Liver MicrosomesData Not AvailableData Not Available
Rat Liver MicrosomesData Not AvailableData Not Available
Human HepatocytesData Not AvailableData Not Available
Rat HepatocytesData Not AvailableData Not Available

Applications in Advanced Materials Science and Synthetic Chemistry

Role as a Versatile Chemical Building Block in Complex Organic Synthesis

The primary application of 6-Chloro-1-methylindolin-2-one is as a foundational unit, or building block, in the synthesis of more elaborate chemical structures. Its reactivity is centered around the core indolinone ring system, which can be modified to produce a variety of derivatives.

Research has demonstrated the role of this compound as a precursor in palladium-catalyzed chemical reactions. Specifically, it is used in hydroarylation reactions to synthesize 3-methyleneoxindole (B167718) derivatives. One notable example is its use in the synthesis of (Z)-3-Benzylidene-6-chloro-1-methylindolin-2-one. figshare.com This reaction highlights its utility as a starting material for creating molecules with specific stereochemistry and functional groups, which are valuable in medicinal chemistry and materials science research.

Table 1: Synthesis of (Z)-3-Benzylidene-6-chloro-1-methylindolin-2-one

Reactant Product Catalyst System

While the indolinone structure is theoretically a viable scaffold for creating polymers, specific research detailing the use of this compound for the development of new polymeric materials is not extensively documented in publicly available literature. The term "scaffold" implies a core structure upon which a larger macromolecule can be built, but its practical application in this context remains an area for future exploration.

Potential Applications in Functional Materials Development

The potential for this compound to be used in functional materials is inferred from the properties of related heterocyclic compounds. However, direct applications are sparsely reported.

There is no specific information available in scientific literature that documents the utilization of this compound in dye chemistry.

Currently, there is a lack of published research exploring the application of this compound in electronic materials such as Organic Light-Emitting Diodes (OLEDs) or Organic Photovoltaics (OPVs).

The use of this compound as a component in energy storage or battery-related materials has not been reported in the available scientific literature.

Investigation of Catalytic Properties

The investigation into the catalytic properties of this compound and its derivatives indicates that this is not a significant area of application or research for this specific compound. A thorough review of available scientific literature does not reveal studies focused on the catalytic activity of this compound in specific chemical reactions.

The primary focus of research on this compound and related substituted indolin-2-ones lies within the field of medicinal chemistry and drug discovery. These compounds are extensively synthesized and evaluated for their biological activities, particularly as inhibitors of protein kinases, which are crucial targets in cancer therapy. nih.govacs.orgnih.gov The structure of the indolin-2-one scaffold is recognized as a key pharmacophore in the development of potent and selective kinase inhibitors. nih.govacs.org

While catalysis is employed in the synthesis of various indolin-2-one derivatives, the role of the indolin-2-one moiety itself is typically that of a core structural component of the final biologically active molecule, rather than as a catalyst. For instance, iron-catalyzed C(sp³)–H bond coupling reactions have been used to synthesize derivatives of indolin-2-ones. researchgate.net Similarly, asymmetric aminocatalysis has been utilized in the synthesis of spiro[cyclopropane-1,3'-indoline] (B1354872) derivatives. unibo.it In these examples, the indolin-2-one is a reactant or substrate, not the catalyst.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Chloro-1-methylindolin-2-one, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : The compound is typically synthesized via condensation reactions using indolin-2-one derivatives. For example, halogenation of 1-methylindolin-2-one with chlorine donors under acidic conditions yields the 6-chloro derivative. Key parameters include temperature control (e.g., 60°C in ethanol) and reaction time (2–24 hours) to avoid side products like over-halogenated species . Optimization requires monitoring via HPLC or TLC and adjusting stoichiometric ratios of reagents (e.g., hydrochloric acid) to improve yield and purity.

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • NMR : Confirm substituent positions (e.g., methyl at N1, chloro at C6) through characteristic shifts (e.g., δ ~3.2 ppm for N–CH₃ in ¹H NMR).
  • HPLC : Use ≥95% purity thresholds with a C18 column and UV detection at 254 nm.
  • Melting Point : Compare with literature values (e.g., 195–197°C for pure crystals) .
  • Elemental Analysis : Validate empirical formula (C₉H₆ClNO₂) with ≤0.3% deviation .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the molecular geometry of this compound?

  • Methodological Answer : SC-XRD analysis reveals planar indoline rings (max deviation: 0.020 Å) and C–H⋯O hydrogen bonding networks critical for crystal packing . Use SHELXL for refinement, ensuring data-to-parameter ratios >10 and R-factors <0.04. For visualization, employ ORTEP-3 to generate thermal ellipsoid models and validate intermolecular interactions (e.g., hydrogen bond distances: 2.8–3.2 Å) .

Q. What strategies address contradictions in reported biological activities of halogenated indolin-2-one derivatives?

  • Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles. Mitigate by:

  • Dose-Response Curves : Test across multiple concentrations (e.g., 1–100 µM) to confirm cytotoxicity thresholds.
  • Control Experiments : Compare with structurally analogous compounds (e.g., 6-bromo derivatives) to isolate chlorine-specific effects .
  • Meta-Analysis : Cross-reference cytotoxicity data (e.g., IC₅₀ values) from independent studies, ensuring consistent cell lines (e.g., HeLa vs. MCF-7) .

Q. How do hydrogen-bonding patterns influence the supramolecular assembly of this compound in crystalline phases?

  • Methodological Answer : Graph-set analysis (e.g., Etter’s notation) identifies recurring motifs like R₂²(8) rings formed via C–H⋯O interactions. Use Mercury software to map contact networks and quantify their contribution to lattice energy (e.g., 2.5–5.0 kcal/mol per interaction) .

Guidelines for Methodological Rigor

  • Experimental Reproducibility : Document all procedures in Supporting Information, including raw spectral data and crystallographic .cif files .
  • Data Contradiction Analysis : Use statistical tools (e.g., ANOVA) to compare results across studies, addressing variables like solvent polarity or catalyst loading .

Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
6-Chloro-1-methylindolin-2-one
Reactant of Route 2
Reactant of Route 2
6-Chloro-1-methylindolin-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.